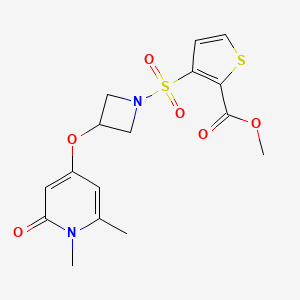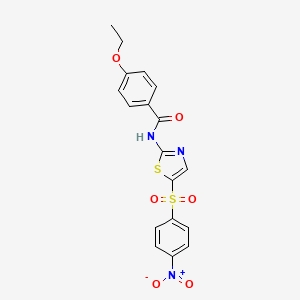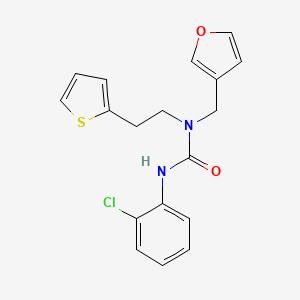
N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structures and Synthesis
- The compound has been analyzed for its crystal structure, providing insights into its molecular configuration and potential interactions with other compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
COX Inhibitory Activity
- Some derivatives of this compound have shown significant inhibitory activity on the COX-2 enzyme, which is relevant in the context of inflammation and pain management (Ertas et al., 2022).
Optoelectronic Properties
- Research into thiazole-based derivatives, including this compound, has shown promising optoelectronic properties, making them potential candidates for applications in electronics and photonics (Camurlu & Guven, 2015).
Anticancer Properties
- Some derivatives have been investigated for their potential anticancer properties, particularly in targeting specific cancer cell lines (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial Activities
- Studies have also explored the antimicrobial properties of derivatives of this compound, highlighting its potential use in combating various bacterial and fungal infections (Saravanan et al., 2010).
Antioxidant and Anti-inflammatory Properties
- Research has identified that certain derivatives exhibit significant antioxidant and anti-inflammatory activities, which could be beneficial in various therapeutic applications (Koppireddi et al., 2013).
Agonistic Activity on β3-Adrenergic Receptor
- Derivatives have been evaluated for their potential as agonists for the β3-adrenergic receptor, which is relevant for treating obesity and type 2 diabetes (Maruyama et al., 2012).
Antiviral Activities
- Investigations into thiazolidinone derivatives, including this compound, have revealed selective inhibition of certain viral strains, offering insights into potential antiviral therapies (Havrylyuk et al., 2013).
Synthesis for Industrial Applications
- The compound has been synthesized for its potential use in the production of azo disperse dyes, indicating its relevance in industrial applications (Zhang Qun-feng, 2008).
PET Tracer Synthesis
- Carbon-11-labeled derivatives of this compound have been synthesized as potential PET tracers for imaging specific enzymes, contributing to advancements in medical imaging (Gao, Wang, & Zheng, 2016).
Binding Affinity and Selectivity for Human Adenosine A3 Receptors
- Studies have explored the binding affinity and selectivity of certain derivatives for human adenosine A3 receptors, indicating potential applications in neuropharmacology (Jung et al., 2004).
Synthesis and Anticancer Evaluation
- The synthesis and evaluation of thiazole derivatives, including this compound, for their anticancer properties have been a focus of research, highlighting their potential in cancer treatment (Yurttaş et al., 2015).
Antifibrotic and Anticancer Action
- Amino(imino)thiazolidinone derivatives, related to this compound, have been synthesized and evaluated for their antifibrotic and anticancer activities, suggesting their therapeutic potential (Kaminskyy et al., 2016).
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-14(27)23-16-4-3-5-17(10-16)25-20(28)11-18-12-31-22(26-18)32-13-21(29)24-15-6-8-19(30-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWQDLYHYUTQRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2370955.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2370960.png)
![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)


![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)